S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a thiazol group, an amino group, and an ethanethioate group . It’s likely to be part of a larger class of compounds used in organic chemistry or medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving various reagents and catalysts . For instance, compounds with a thiazol group can be synthesized through the reaction of alpha-haloketones with thioamides .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The ethoxyphenyl and thiazol groups would contribute to aromaticity, while the amino and ethanethioate groups could participate in hydrogen bonding .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, while the thiazol ring could undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar groups present, while its melting and boiling points would depend on the strength of intermolecular forces .
Scientific Research Applications
Synthesis of Derivatives with Antimicrobial Activities
Research has focused on the synthesis of novel derivatives from the base structure of compounds similar to S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate, demonstrating antimicrobial properties. For instance, derivatives of 1,2,4-triazole, which could be structurally related, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms. This highlights the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Facile Synthesis of Highly Functionalized Derivatives
Another area of research involves the facile synthesis of highly functionalized derivatives from similar thiazole compounds. These derivatives have shown a wide range of potential applications due to their significant biological activities. The synthesis approaches aim to improve the efficiency and yield of these compounds, making them more accessible for further biological testing and potential pharmaceutical applications (Brikutė et al., 2002).
Development of Anticancer Agents
Some derivatives synthesized from compounds with a similar structure have been evaluated for their anticancer properties. This research is crucial in the ongoing search for more effective and less toxic cancer treatments. The structural modifications and synthesis of novel compounds aim to explore their potential as therapeutic agents against various cancer cell lines (Bekircan et al., 2008).
Antioxidant Properties for Industrial Applications
Investigations into the antioxidant properties of thiazole derivatives have also been conducted, with some compounds being evaluated as antioxidant additives for lubricating oils. This application demonstrates the versatility of such compounds, extending their potential use beyond biomedical applications into industrial sectors (Amer et al., 2011).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols. The specific hazards associated with this compound aren’t available, but similar compounds can pose risks such as skin and eye irritation, and may be harmful if swallowed or inhaled .
Future Directions
Properties
IUPAC Name |
S-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-21-13-7-5-12(6-8-13)15-10(2)23-16(18-15)17-14(20)9-22-11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYHWGDZFWFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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